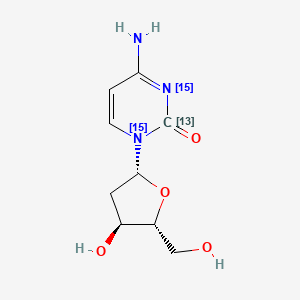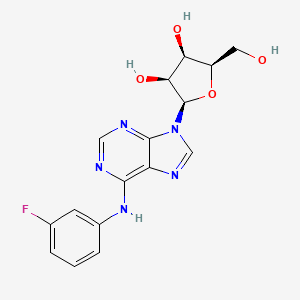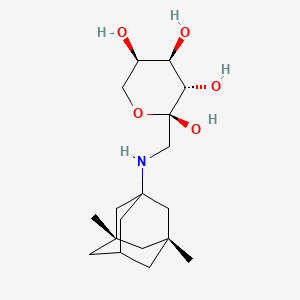
Memantine Fructosyl Conjugate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Memantine Fructosyl Conjugate is a compound formed by the conjugation of memantine, a well-known NMDA receptor antagonist, with a fructose molecule. Memantine is primarily used in the treatment of Alzheimer’s disease due to its ability to modulate glutamatergic neurotransmission. The conjugation with fructose aims to enhance the pharmacokinetic properties and therapeutic efficacy of memantine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Memantine Fructosyl Conjugate typically involves the conjugation of memantine with a fructose molecule through a glycosidic bond. This can be achieved using enzymatic or chemical methods. One common approach is the use of β-fructofuranosidase from Schwanniomyces occidentalis, which facilitates the transfructosylation reaction . The reaction conditions often include an aqueous medium, a suitable buffer, and controlled temperature and pH to optimize the yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis using immobilized enzymes to enhance efficiency and reduce costs. The process can be scaled up by optimizing reaction parameters such as enzyme concentration, substrate ratio, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: Memantine Fructosyl Conjugate can undergo various chemical reactions, including:
Oxidation: The fructose moiety can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the fructose moiety can yield sugar alcohols.
Substitution: The glycosidic bond can be cleaved under acidic or enzymatic conditions to release memantine and fructose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and hydrogenation catalysts are often used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases can facilitate the cleavage of the glycosidic bond.
Major Products:
Oxidation: Carboxylic acids derived from fructose.
Reduction: Sugar alcohols such as sorbitol.
Substitution: Free memantine and fructose.
Applications De Recherche Scientifique
Memantine Fructosyl Conjugate has diverse applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its potential neuroprotective effects and ability to modulate neurotransmission.
Medicine: Explored as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease, due to its enhanced pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of Memantine Fructosyl Conjugate involves the modulation of NMDA receptors by memantine. Memantine acts as an uncompetitive antagonist at NMDA receptors, preventing excessive calcium influx and excitotoxicity . The fructose moiety may enhance the bioavailability and stability of memantine, improving its therapeutic efficacy.
Comparaison Avec Des Composés Similaires
Memantine Hydrochloride: The standard form of memantine used in clinical practice.
H-4-F-Phe-memantine: A memantine derivative with enhanced neuroprotective effects.
H-Tyr-memantine: Another memantine derivative with similar bioactivities.
Uniqueness: Memantine Fructosyl Conjugate is unique due to its conjugation with fructose, which may offer improved pharmacokinetic properties and therapeutic benefits compared to other memantine derivatives. The fructose moiety can enhance solubility, stability, and bioavailability, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C18H31NO5 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-2-[[[(3S,5R)-3,5-dimethyl-1-adamantyl]amino]methyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C18H31NO5/c1-15-3-11-4-16(2,7-15)9-17(5-11,8-15)19-10-18(23)14(22)13(21)12(20)6-24-18/h11-14,19-23H,3-10H2,1-2H3/t11?,12-,13-,14+,15-,16+,17?,18+/m1/s1 |
Clé InChI |
HMCNAIFDPRAZKO-FIWMVBPPSA-N |
SMILES isomérique |
C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)NC[C@]4([C@H]([C@@H]([C@@H](CO4)O)O)O)O)C |
SMILES canonique |
CC12CC3CC(C1)(CC(C3)(C2)NCC4(C(C(C(CO4)O)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




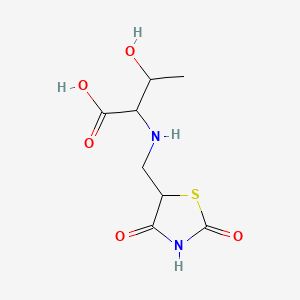

![(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13859476.png)
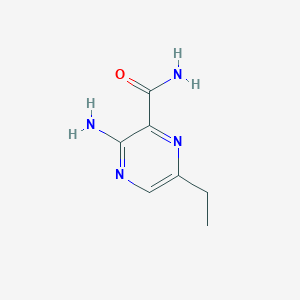
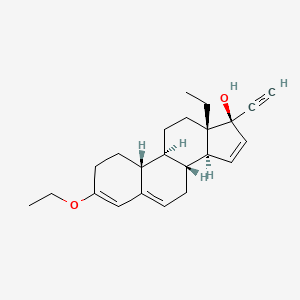
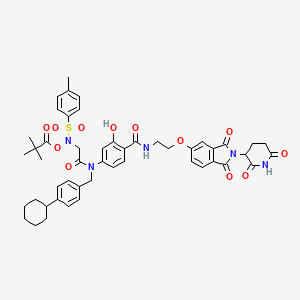
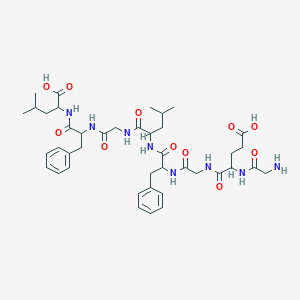

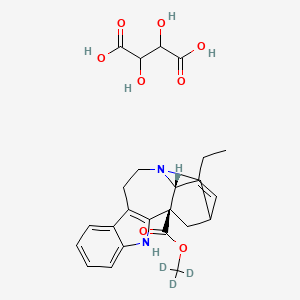
![N-[(3,5-dichlorophenyl)methyl]aniline](/img/structure/B13859525.png)
